molecular formula C6H11ClN4 B6263358 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride CAS No. 2219419-35-7

5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B6263358
CAS No.: 2219419-35-7
M. Wt: 174.63 g/mol
InChI Key: YXDCHVGBTYOYIJ-UHFFFAOYSA-N
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Description

5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound that features a pyrrolidine ring and a triazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also bind to various biological targets, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

2219419-35-7

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

4-pyrrolidin-3-yl-2H-triazole;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-3-5(1)6-4-8-10-9-6;/h4-5,7H,1-3H2,(H,8,9,10);1H

InChI Key

YXDCHVGBTYOYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NNN=C2.Cl

Purity

0

Origin of Product

United States

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